molecular formula C15H16ClNO2S3 B2539426 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane CAS No. 1797573-77-3

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2539426
CAS No.: 1797573-77-3
M. Wt: 373.93
InChI Key: KCTOOURELVDMEP-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a thiophen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has several scientific research applications, including:

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane include other thiazepane derivatives with different substituents. Examples include:

  • 7-(2-Bromophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
  • 7-(2-Methylphenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(2-chlorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S3/c16-13-5-2-1-4-12(13)14-7-8-17(9-11-20-14)22(18,19)15-6-3-10-21-15/h1-6,10,14H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTOOURELVDMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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